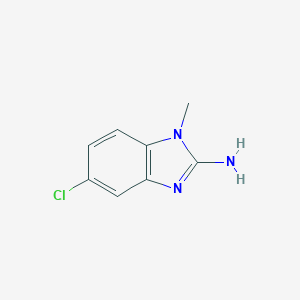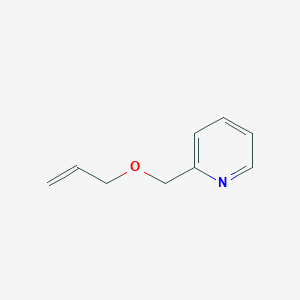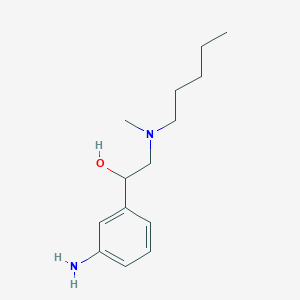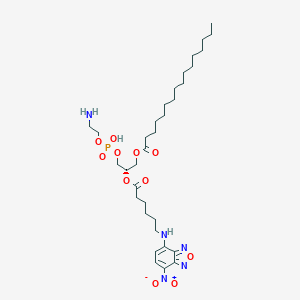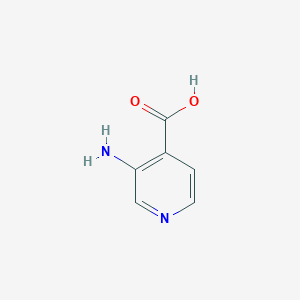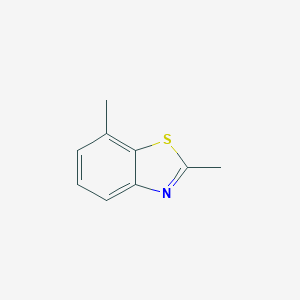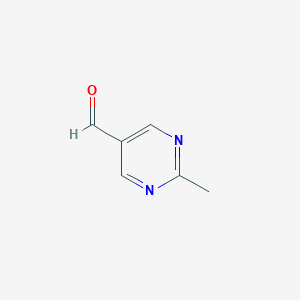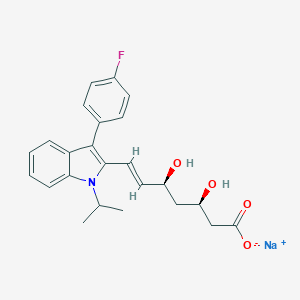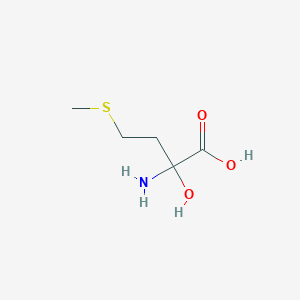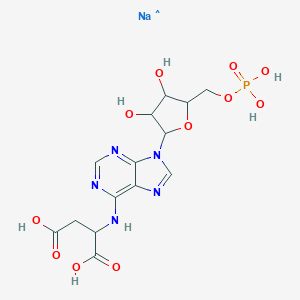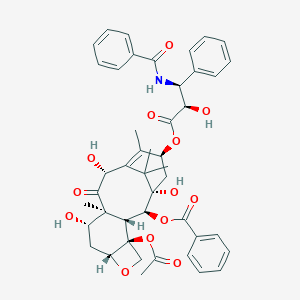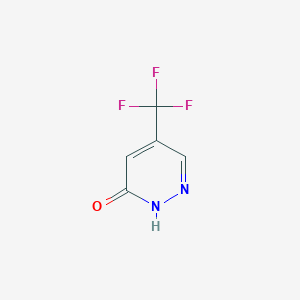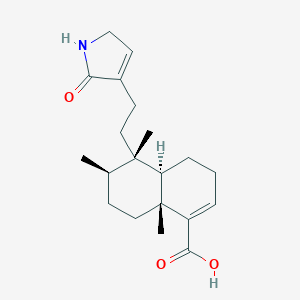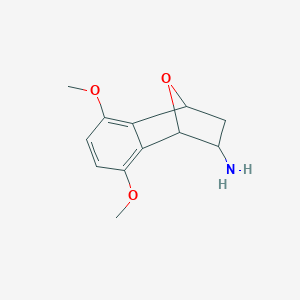![molecular formula C21H19BrI2O3 B021652 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran CAS No. 96027-84-8](/img/structure/B21652.png)
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran
Übersicht
Beschreibung
Synthesis Analysis
Benzofurans, including those with complex substituents like "2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran", can be synthesized through various methods. A common approach involves the coupling of acrolein dimer with 1,3-dicarbonyl compounds using Lewis acid catalysis and N-bromosuccinimide as an oxidizing agent, as demonstrated in the synthesis of related benzofuran derivatives such as benzbromarone and amiodarone (Huang et al., 2019). This method is noted for its efficiency and ability to introduce diverse substituents into the benzofuran ring.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the target compound, features a central benzofuran moiety with various substituents that influence its chemical and physical properties. For instance, the presence of halogen atoms like bromine and iodine in "2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran" can significantly affect its electronic distribution and reactivity (Choi et al., 2008).
Chemical Reactions and Properties
The reactivity of benzofuran derivatives is often dictated by the nature and position of substituents on the benzofuran ring. Electrophilic substitution reactions, such as bromination or iodination, are common due to the aromatic nature of the benzene ring. Moreover, the presence of functional groups like ether or ketone can lead to diverse chemical transformations, expanding the utility of these compounds in organic synthesis (Lu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Mitochondrial Activity
Research conducted in 1968 by Michel and Deltour found that 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran does not induce any change in the oxidative phosphorylating activity of isolated rat liver mitochondria. This differentiates it from thyroxine-like substances and classical decoupling agents like 2.4-dinitrophenol (Michel & Deltour, 1968).
Synthetic Chemistry
In 2019, Huang et al. described a method for synthesizing 2,3-disubstituted benzofurans, including 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran, from acrolein dimer and 1,3-dicarbonyl compounds. This synthesis used N-bromosuccinimide as an oxidizing agent, highlighting the compound's utility in chemical synthesis (Huang et al., 2019).
Electrophilic Substitution Reactions
Black et al. (2002) studied the regiochemistry of electrophilic substitution of 3-substituted-4,6-dimethoxybenzofurans, which relates to the structure of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran. They found that the presence of different substituents significantly influences the formation of various substituted benzofuran derivatives (Black et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZONOCYTJWTZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrI2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541301 | |
| Record name | [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran | |
CAS RN |
96027-84-8 | |
| Record name | [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



